Diethylchlorosilane
Overview
Description
Diethylchlorosilane is an organosilicon compound with the chemical formula C4H11ClSi. It is a colorless liquid that is highly reactive and is used as an intermediate in the production of various silicon-based materials. The compound contains a silicon atom bonded to two ethyl groups and one chlorine atom, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylchlorosilane can be synthesized through the reaction of silicon tetrachloride with diethylzinc. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
SiCl4+2Zn(C2H5)2→Si(C2H5)2Cl2+2ZnCl2
Industrial Production Methods: In industrial settings, this compound is produced using the Müller-Rochow process, which involves the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Hydrolysis: this compound reacts with water to form diethylsilanediol and hydrogen chloride. This reaction is highly exothermic and must be controlled to prevent hazardous conditions.
Si(C2H5)2Cl2+2H2O→Si(C2H5)2(OH)2+2HCl
Reduction: The compound can be reduced using lithium aluminium hydride to form diethylsilane.
Si(C2H5)2Cl2+2LiAlH4→Si(C2H5)2H2+2LiAlCl4
Substitution: this compound undergoes substitution reactions with nucleophiles such as alcohols and amines to form corresponding siloxanes and silamines.
Common Reagents and Conditions:
Hydrolysis: Water, controlled temperature.
Reduction: Lithium aluminium hydride, anhydrous conditions.
Substitution: Alcohols, amines, appropriate solvents.
Major Products:
Hydrolysis: Diethylsilanediol, hydrogen chloride.
Reduction: Diethylsilane.
Substitution: Siloxanes, silamines.
Scientific Research Applications
Diethylchlorosilane is widely used in scientific research and industrial applications:
Chemistry: It serves as a precursor for the synthesis of various organosilicon compounds, including siloxanes and silanes.
Biology: Used in the modification of biomolecules for enhanced stability and functionality.
Medicine: Employed in the development of silicon-based drug delivery systems.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
Diethylchlorosilane exerts its effects primarily through its reactivity with nucleophiles. The silicon-chlorine bond is highly polar, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile involved. The pathways typically involve the formation of a pentacoordinate transition state, followed by the release of the leaving group (chloride ion).
Comparison with Similar Compounds
Dimethyldichlorosilane: Contains two methyl groups instead of ethyl groups.
Methyltrichlorosilane: Contains one methyl group and three chlorine atoms.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom.
Uniqueness: Diethylchlorosilane is unique due to its specific reactivity profile, which is influenced by the presence of ethyl groups. This makes it particularly useful in the synthesis of certain organosilicon compounds that require the bulkier ethyl groups for steric reasons.
Properties
InChI |
InChI=1S/C4H10ClSi/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVLBDERBHIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883528 | |
Record name | Silane, chlorodiethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-19-4 | |
Record name | Silane, chlorodiethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodiethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodiethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodiethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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